6-(bromomethyl)-3-methyl-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one
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Overview
Description
6-(bromomethyl)-3-methyl-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one is a heterocyclic compound that belongs to the class of thiazolo[2,3-c][1,2,4]triazin-4-ones This compound is characterized by the presence of a bromomethyl group at the 6th position, a methyl group at the 3rd position, and a fused thiazole and triazine ring system
Preparation Methods
The synthesis of 6-(bromomethyl)-3-methyl-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-methyl-4-amino-5-mercapto-1,2,4-triazole with bromoacetaldehyde diethyl acetal in the presence of a suitable acid catalyst can lead to the formation of the desired compound. The reaction typically requires refluxing in a suitable solvent such as ethanol or methanol for several hours to ensure complete cyclization and formation of the thiazolo[2,3-c][1,2,4]triazin-4-one ring system .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis may be employed to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
6-(bromomethyl)-3-methyl-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group at the 6th position is highly reactive and can undergo nucleophilic substitution reactions with a variety of nucleophiles such as amines, thiols, and alcohols. These reactions typically occur under mild conditions and can lead to the formation of a wide range of derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form sulfoxides or sulfones, and reduction reactions to form corresponding thioethers.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex fused ring systems, which can be of interest for the development of novel heterocyclic compounds with enhanced biological activities.
Scientific Research Applications
6-(bromomethyl)-3-methyl-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have shown potential as antimicrobial, antifungal, and anticancer agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 6-(bromomethyl)-3-methyl-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as kinases and proteases, by binding to their active sites and preventing their normal function. This inhibition can lead to the disruption of key cellular processes, such as cell division and signal transduction, resulting in the observed biological effects .
Comparison with Similar Compounds
6-(bromomethyl)-3-methyl-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one can be compared with other similar compounds, such as:
6-(chloromethyl)-3-methyl-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one: This compound has a chloromethyl group instead of a bromomethyl group, which can affect its reactivity and biological activity.
3-methyl-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one: This compound lacks the bromomethyl group, which can result in different chemical reactivity and biological properties.
6-(bromomethyl)-3-ethyl-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one: This compound has an ethyl group instead of a methyl group at the 3rd position, which can influence its steric and electronic properties.
These comparisons highlight the unique features of this compound and its potential advantages in various applications.
Properties
IUPAC Name |
6-(bromomethyl)-3-methyl-6,7-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3OS/c1-4-6(12)11-5(2-8)3-13-7(11)10-9-4/h5H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGQPTGYVZUQND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N(C1=O)C(CS2)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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